molecular formula C14H15NS B8431542 N-Methyl-2-(phenylthio)benzylamine

N-Methyl-2-(phenylthio)benzylamine

Cat. No.: B8431542
M. Wt: 229.34 g/mol
InChI Key: OMVKUCDWZIOJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-(phenylthio)benzylamine is a benzylamine derivative featuring a methyl group attached to the nitrogen atom and a phenylthio (-SPh) substituent at the ortho position of the benzyl ring. This compound is notable for its application in positron emission tomography (PET) radiotracers targeting serotonin transporters (SERT), as demonstrated by derivatives like ¹¹C-HOMADAM and 4-¹⁸F-ADAM . The phenylthio group enhances lipophilicity and electron density, which are critical for blood-brain barrier penetration and receptor binding affinity .

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

N-methyl-1-(2-phenylsulfanylphenyl)methanamine

InChI

InChI=1S/C14H15NS/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3

InChI Key

OMVKUCDWZIOJEC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

N-Methyl-2-(4-(phenylthio)piperidin-1-yl)ethan-1-amine (Compound 13)
  • Structure : Incorporates a phenylthio group on a piperidine ring instead of the benzyl ring.
  • Key Difference : The piperidine moiety introduces a six-membered nitrogen-containing ring, altering steric and electronic properties compared to the benzylamine backbone .
N-Methyl-2-(phenoxymethyl)benzylamine
  • Structure: Replaces the phenylthio group with a phenoxymethyl (-OCH₂Ph) substituent.
  • Key Difference : Oxygen replaces sulfur, reducing lipophilicity (logP) and polar surface area, which may limit CNS penetration compared to the phenylthio analog .
N-Methyl-2-(morpholinosulfonyl)benzylamine
  • Structure: Contains a morpholinosulfonyl group (-SO₂-morpholine), introducing a sulfonyl moiety and a morpholine ring.
N,N-Dimethyl-2-((α-phenyl-p-(phenylthio)benzyl)thio)ethylamine
  • Structure: Features dual thioether groups and a dimethylaminoethyl chain.
  • Key Difference : The additional thioether and branched alkyl chain increase molecular weight (C₂₃H₂₅NS₂) and lipophilicity, likely affecting pharmacokinetic profiles .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Lipophilicity (Predicted) Key Applications
N-Methyl-2-(phenylthio)benzylamine ~227 (similar to [5]) Phenylthio (-SPh) High PET radiotracers (SERT)
N-Methyl-2-(phenoxymethyl)benzylamine 227.307 Phenoxymethyl (-OCH₂Ph) Moderate Research reagents
N-Methyl-2-(morpholinosulfonyl)benzylamine 270.35 Morpholinosulfonyl (-SO₂-morpholine) Low (polar) Specialty chemicals
Compound 13 Not reported Piperidine-phenylthio Moderate-High Drug discovery intermediates

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